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Compound of Interest

Compound Name: 5-lodopenta-2,4-dienal

cat. No.: B15162109

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the synthesis, reactivity, and biological activity of 5-
lodopenta-2,4-dienal is limited in publicly available scientific literature. This guide provides
information based on its known chemical structure, data from public chemical databases, and
established principles of organic chemistry and toxicology for structurally related compounds.

Executive Summary

5-lodopenta-2,4-dienal, with the IUPAC name (2E,42)-5-iodopenta-2,4-dienal, is a
polyunsaturated aldehyde containing a terminal iodine atom.[1] Its structure, featuring a
conjugated Tt-system, an electrophilic aldehyde group, and a terminal carbon-iodine bond,
suggests a high potential for reactivity and diverse chemical transformations. While specific
applications in drug development are not documented, its similarity to other a,B-unsaturated
aldehydes, a class of compounds known for their potent biological activities, indicates that it
could serve as a valuable research chemical or a reactive intermediate in organic synthesis.
This document outlines the known properties of 5-lodopenta-2,4-dienal, proposes a
hypothetical synthetic pathway, and discusses its potential reactivity and biological significance
based on analogous structures.

Chemical Properties and Data

Quantitative data for 5-lodopenta-2,4-dienal is primarily derived from computational models
available in public databases like PubChem.
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Property Value Source

IUPAC Name (2E,42)-5-iodopenta-2,4-dienal  PubChem
Molecular Formula CsHsIO PubChem
Molecular Weight 208.00 g/mol PubChem
Canonical SMILES C(=C/C=0)\C=C/I PubChem

BOIFHZPYWVJCKZ-
InChl Key PubChem
TZFCGSKZSA-N

Computed XLogP3 15 PubChem
Hydrogen Bond Donors 0 PubChem
Hydrogen Bond Acceptors 1 PubChem
Rotatable Bond Count 3 PubChem

Hypothetical Synthesis Protocol

A specific, validated experimental protocol for the synthesis of 5-lodopenta-2,4-dienal is not
readily available in the literature. However, a plausible synthetic route can be devised based on
established organometallic and oxidation reactions. A potential two-step approach could involve
the hydrozirconation-iodination of a terminal alkyne followed by oxidation of the resulting
alcohol.

Step 1: Synthesis of (2E,42)-5-lodopenta-2,4-dien-1-ol

This step would involve the reaction of a suitable pentadiyne precursor with a hydrozirconating
agent, followed by quenching with iodine to install the terminal vinyl iodide. The
stereochemistry would need to be carefully controlled.

Experimental Protocol (Hypothetical):

e To a solution of penta-2,4-diyn-1-ol in an anhydrous, inert solvent (e.g., THF) under an inert
atmosphere (e.g., Argon), add one equivalent of Schwartz's reagent (Cp2ZrHCI).

« Stir the reaction mixture at room temperature for 1-2 hours to allow for hydrozirconation.
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Cool the reaction to 0°C and add a solution of iodine (I2) in the same solvent dropwise until
the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with
brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation to 5-lodopenta-2,4-dienal

The terminal alcohol would then be oxidized to the corresponding aldehyde using a mild
oxidizing agent to avoid over-oxidation or reaction with the double bonds.

Experimental Protocol (Hypothetical):

 Dissolve the purified (2E,4Z)-5-lodopenta-2,4-dien-1-ol in an appropriate solvent such as
dichloromethane.

e Add a mild oxidizing agent, such as Dess-Martin periodinane (DMP) or pyridinium
chlorochromate (PCC), portion-wise at room temperature.

e Monitor the reaction progress by TLC.

« Upon completion, quench the reaction and work up according to the chosen oxidizing agent's
standard procedure.

Purify the final product, 5-lodopenta-2,4-dienal, by column chromatography.

Visualizations
Hypothetical Synthesis Workflow
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Caption: A potential two-step synthesis of 5-lodopenta-2,4-dienal.

Potential Biological Reactivity Pathway

The electrophilic nature of the a,B-unsaturated aldehyde in 5-lodopenta-2,4-dienal makes it a
likely target for cellular nucleophiles, such as cysteine residues in proteins, via a Michael
addition reaction. This is a common mechanism of action for many biologically active
unsaturated aldehydes.[2]
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Caption: Michael addition as a potential mechanism of bioactivity.

Expected Spectroscopic Data

While experimental spectra are not available, the expected spectroscopic characteristics can
be predicted based on the functional groups present.

e 1H NMR Spectroscopy: The spectrum would be complex due to the five vinyl protons. The
aldehyde proton (CHO) would appear as a highly deshielded signal, likely a doublet, in the 9-
10 ppm region. The other four protons on the double bonds would appear in the 5-7.5 ppm
range with complex splitting patterns (doublets and doublets of doublets) due to cis and trans
couplings.

e 13C NMR Spectroscopy: The aldehyde carbon would be the most downfield signal, typically
around 190-200 ppm. The five sp2 hybridized carbons of the diene system would resonate in
the 100-150 ppm region.
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« Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=0 stretch
of a conjugated aldehyde would be expected around 1685-1705 cm~1.[3] C=C stretching
vibrations for the conjugated system would appear in the 1600-1650 cm~1 region. A C-|
stretching band would be expected in the fingerprint region, typically below 600 cm~1.

o Mass Spectrometry: The molecular ion peak (M*) would be observed at m/z = 208. A
prominent fragment would be the loss of the iodine atom ([M-127]%), resulting in a peak at
m/z = 81. Other fragmentation patterns typical for aldehydes, such as a-cleavage, would also
be expected.[3]

Potential Biological Significance and Toxicology

a,B-unsaturated aldehydes are a class of reactive molecules that can be generated
endogenously through lipid peroxidation or encountered from environmental sources.[1][2]
Many compounds in this class exhibit significant biological effects, which are often attributed to
their ability to act as Michael acceptors.

o Reactivity: The primary mode of action for many a,B-unsaturated aldehydes is the covalent
modification of cellular macromolecules, particularly proteins, through the Michael addition of
nucleophilic amino acid residues like cysteine, histidine, and lysine.[2] This can lead to
enzyme inactivation, disruption of signaling pathways, and induction of cellular stress.

» Potential Applications: The reactivity of this functional group is also harnessed in drug
design. For example, some anticancer drugs incorporate an a,p3-unsaturated carbonyl moiety
to covalently bind to and inhibit target proteins. The presence of the iodine atom in 5-
lodopenta-2,4-dienal adds another layer of potential reactivity, as carbon-iodine bonds can
participate in various coupling reactions and may influence the molecule's binding affinity
and electronic properties.

« Toxicology: Due to their high reactivity, many a,3-unsaturated aldehydes are cytotoxic and
genotoxic.[2] They are known to induce oxidative stress and inflammatory responses.[1]
Therefore, 5-lodopenta-2,4-dienal should be handled with appropriate safety precautions as
a potentially toxic and reactive substance.

Conclusion
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5-lodopenta-2,4-dienal is a molecule with significant potential for chemical synthesis and
biological investigation. While direct experimental data is sparse, its structural features—a
conjugated dienal system and a terminal vinyl iodide—provide a strong basis for predicting its
reactivity and potential utility. The hypothetical synthetic route and predicted spectroscopic data
presented in this guide offer a starting point for researchers interested in exploring the
chemistry and biology of this compound. Further research is warranted to synthesize this
molecule, validate its properties, and investigate its potential applications in medicinal
chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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